molecular formula C20H18F3N3O2 B2369482 [1-(tert-butyl)-1H-pyrazol-4-yl](2-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 955976-65-5

[1-(tert-butyl)-1H-pyrazol-4-yl](2-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone

Cat. No.: B2369482
CAS No.: 955976-65-5
M. Wt: 389.378
InChI Key: JAOBZVMPWZUBQN-UHFFFAOYSA-N
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Description

“1-(tert-butyl)-1H-pyrazol-4-yl-2-pyridinyl]oxy}phenyl)methanone” is a complex organic compound. It is related to a series of compounds that have been studied for their anti-inflammatory effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was also reported, which involved a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound has been used in studies involving anti-inflammatory effects, suggesting it may interact with biological systems in interesting ways .

Scientific Research Applications

Green Chemistry Approach

The compound has been utilized in a green chemistry approach. For instance, Doherty et al. (2022) describe the preparation of an acyl pyrazole derivative using an oxidative functionalization reaction, highlighting a clean, environmentally friendly process without the need for solvents or base (Doherty et al., 2022).

Antimicrobial Activity

Research indicates the antimicrobial properties of related compounds. Kumar et al. (2012) synthesized a series of pyridinyl methanones and found them to exhibit significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Synthesis Methods

Efficient synthesis methods for similar compounds have been developed. Kaur and Kumar (2018) reported an economical method for synthesizing pyrrole derivatives, which could be relevant for producing similar pyrazole-based compounds (Kaur & Kumar, 2018).

Molecular Structure Analysis

Studies like those by Swamy et al. (2013) have investigated the molecular structure of isomorphous small heterocyclic analogues, which can provide insights into the behavior and potential applications of similar compounds (Swamy et al., 2013).

Biological Activity Prediction

Swarnkar et al. (2014) utilized microwave-assisted synthesis for biologically active pyrazole derivatives, demonstrating a method for rapid synthesis and estimating potential activities using PASS (Swarnkar et al., 2014).

Regioselectivity in Synthesis

Martins et al. (2012) explored the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethylpyrazoles, which is crucial for understanding the synthesis patterns of similar compounds (Martins et al., 2012).

Anti-Inflammatory and Antibacterial Agents

Ravula et al. (2016) synthesized novel pyrazoline derivatives and tested them as anti-inflammatory and antibacterial agents, indicating potential medical applications for similar compounds (Ravula et al., 2016).

Molecular Docking Studies

Cetin et al. (2021) performed molecular docking studies on thiophene-based heterocyclic compounds, which can provide insights into the interaction of similar pyrazole compounds with biological targets (Cetin et al., 2021).

Future Directions

The future research directions for this compound could involve further exploration of its anti-inflammatory effects, as well as potential applications in other areas of medicinal chemistry .

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-19(2,3)26-12-13(10-25-26)18(27)15-6-4-5-7-16(15)28-17-9-8-14(11-24-17)20(21,22)23/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOBZVMPWZUBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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